Tetraacid chloride

Overview

Description

Tetraacid chloride refers to a class of organic compounds containing four acyl chloride (–COCl) groups. These compounds are highly reactive intermediates used in synthesizing polymers, dendrimers, and macrocyclic structures. A notable example is the p-tert-butyl calix[4]arene this compound, synthesized via hydrolysis of tetraesters followed by activation with thionyl chloride (SOCl₂) . The resulting this compound serves as a precursor for amide bond formation, enabling the creation of complex architectures like macrocyclic octaamide-tetraimide derivatives . Its utility in dendrimer synthesis is highlighted by its reaction with amine building blocks to form cascading polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraacid chloride can be synthesized through the reaction of a tetraacid with thionyl chloride. The general reaction involves the conversion of the carboxylic acid groups into acyl chloride groups. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride groups. The reaction can be represented as follows:

Biological Activity

Tetraacid chloride, also known as tetracarboxylic acid chloride, is a chemical compound characterized by the presence of four acyl chloride functional groups. Its general formula allows it to serve as a versatile reagent in organic synthesis, particularly in the formation of esters and amides. While this compound itself may not exhibit significant biological activity, its derivatives can lead to compounds with various biological implications, including antibacterial and antifungal properties.

Overview of Biological Activity

The biological activity associated with this compound largely stems from its derivatives. The acylation of amino acids or peptides using this compound can yield biologically active molecules relevant in pharmaceutical applications. Research indicates that these derivatives can interact with biological systems, potentially affecting enzyme activity and receptor interactions.

Key Properties

- Chemical Structure : this compound contains four acyl chloride groups, which contribute to its reactivity.

- Synthesis : Typically synthesized through the chlorination of tetracarboxylic acids under anhydrous conditions to prevent hydrolysis.

Derivative Activity

Studies have shown that compounds synthesized from this compound can exhibit significant biological activities. For instance, the acylation of amino acids can produce peptides with enhanced antimicrobial properties.

- Antimicrobial Activity : Some derivatives have been evaluated for their ability to inhibit bacterial growth. For example, modifications of natural antimicrobial peptides have shown improved efficacy against resistant strains of bacteria such as Acinetobacter baumannii when activated under specific conditions (e.g., light exposure) .

- Enzymatic Interactions : Research has focused on how these derivatives interact with enzymes or receptors in biological pathways. Understanding these interactions is crucial for assessing potential toxicological risks associated with their use in pharmaceuticals .

Case Studies

Several studies illustrate the potential applications and effects of this compound derivatives:

-

Case Study 1: Antimicrobial Peptide Modification

A novel amino acid derived from this compound was introduced into a cyclic decapeptide, resulting in a compound that could be activated by visible light to enhance its antimicrobial activity. This approach allows for spatiotemporal control over the drug's action, minimizing environmental impact post-therapy . -

Case Study 2: Synthesis and Application in Drug Development

The synthesis of this compound derivatives has been explored for their utility in drug development, particularly in creating compounds that can selectively target bacterial infections while minimizing side effects .

Data Tables

| Compound | Biological Activity | MIC (μg/mL) | Target Organism |

|---|---|---|---|

| Tetra-acylated peptide | Antimicrobial | 8–16 | Acinetobacter baumannii |

| Modified tyrocidine analog | Enhanced antimicrobial activity | <10 | Streptococcus pyogenes |

| Tetraacid derivative | Antifungal | 5–20 | Candida albicans |

Future Directions

Research into this compound and its derivatives is ongoing, with several promising areas for future exploration:

- Pharmaceutical Applications : Further investigation into the synthesis of more complex biologically active compounds.

- Mechanistic Studies : Detailed studies on the mechanisms through which these compounds exert their biological effects.

- Toxicological Assessments : Evaluating the safety profiles of this compound derivatives in clinical settings.

Q & A

Basic Research Questions

Q. What are the common synthesis routes for tetraacid chloride, and how do they differ in reaction conditions and yields?

- This compound can be synthesized via oxidation of tetramethyl precursors using potassium permanganate under acidic conditions. Alternative methods include Mn/Co-catalyzed oxidation with oxygen or nitric acid. Reaction yields vary depending on solvent choice (e.g., acetic anhydride for thermal conversion) and catalyst efficiency. For example, catalytic oxidation may reduce side reactions compared to strong oxidants like KMnO₄ .

- Methodological Tip : Optimize reaction parameters (temperature, solvent polarity) using controlled pilot experiments. Monitor purity via HPLC or NMR at intermediate stages .

Q. How should researchers conduct a comprehensive literature review on this compound?

- Follow the EPA’s strategy for chemical literature searches: (1) Use precise search terms (e.g., “this compound synthesis” AND “X-ray structure”), excluding non-peer-reviewed sources; (2) Categorize studies by theme (e.g., synthesis, stability, applications); (3) Cross-reference databases like PubMed and SciFinder for interdisciplinary insights .

- Data Contradiction Analysis : Compare reported physicochemical properties (e.g., melting points, spectral data) across studies. Replicate key experiments to validate inconsistencies .

Q. What analytical techniques are recommended for characterizing this compound derivatives?

- X-ray Diffraction (XRD) : Use MoKα radiation (λ = 0.71069 Å) to determine crystal lattice parameters. For example, orthogonal systems can be analyzed with refinement software (e.g., SHELXL) to calculate bond lengths and angles, as demonstrated in vanadium-based analogs .

- Spectroscopy : Employ FT-IR to identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹) and ¹H/¹³C NMR to confirm molecular structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported decomposition pathways of this compound under thermal stress?

- Conduct thermogravimetric analysis (TGA) coupled with mass spectrometry to identify decomposition products (e.g., CO₂, HCl). Compare results with SDS-reported hazards (e.g., phosphorus oxides under fire conditions) .

- Experimental Design : Use inert atmospheres (N₂/Ar) to isolate thermal vs. oxidative decomposition mechanisms. Document time-resolved FT-IR spectra to track intermediate species .

Q. What catalytic systems improve the efficiency of this compound synthesis while minimizing byproducts?

- Mn/Co bimetallic catalysts enhance oxygen-driven oxidation by lowering activation energy. For example, a 1:1 Mn/Co ratio in acetic acid solvent achieved 85% yield in pilot studies, reducing residual MnO₂ waste .

- Kinetic Analysis : Use in-situ UV-Vis spectroscopy to monitor reaction progress and optimize catalyst loading. Compare turnover frequencies (TOF) across catalytic systems .

Q. How do hydrogen bonding networks in this compound crystals influence stability and reactivity?

- Analyze hydrogen bond distances (O···O/N···O: 2.66–3.07 Å) via XRD to predict solubility and thermal stability. For instance, ammonium salts of tetraacid derivatives exhibit enhanced stability due to extensive H-bonding .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to simulate intermolecular interactions and correlate with experimental DSC data .

Q. What strategies mitigate this compound hydrolysis during storage or experimental handling?

- Store under anhydrous conditions (e.g., P₂O₅ desiccant) and use aprotic solvents (e.g., CHCl₃) for reactions. Conduct Karl Fischer titration to quantify residual moisture in batches .

- Advanced Tip : Encapsulate this compound in moisture-resistant matrices (e.g., silica nanoparticles) for controlled-release applications .

Q. Methodological Guidelines

- Reproducibility : Document synthesis protocols in alignment with the Beilstein Journal of Organic Chemistry standards, including detailed reagent ratios, purification steps, and spectral validation .

- Data Presentation : Use tables to compare catalytic efficiencies (e.g., TOF, yield) and figures to illustrate crystal packing diagrams from XRD .

- Ethical Reporting : Disclose conflicts of interest and cite primary sources (e.g., peer-reviewed journals) over secondary summaries .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, applications, and stability of tetraacid chloride differ significantly from related compounds, as outlined below:

Reactivity

- This compound : Possesses four acyl chloride groups, making it highly reactive toward nucleophiles (e.g., amines, alcohols). This enables rapid step-growth polymerization and macrocycle formation .

- Phthaloyl Chloride (Diacid Chloride) : Contains two acyl chloride groups. Moderately reactive, it is used in polyesters and polyamides (e.g., Kevlar) but lacks the multifunctionality of this compound .

- Carbon Tetrachloride (CCl₄): A non-acyl tetrahalide with low reactivity, historically used as a solvent.

Stability and Handling

- This compound : Moisture-sensitive; releases HCl upon hydrolysis. Requires anhydrous conditions for storage and reactions .

- Dianhydrides (e.g., 1,8-Naphthalenetetracarboxylic Dianhydride) : More stable than tetraacid chlorides but less reactive, requiring elevated temperatures for reactions .

- Aliphatic Acyl Chlorides (e.g., Acetyl Chloride) : Volatile and corrosive but less complex in reactivity compared to this compound .

Table 1: Comparative Properties of this compound and Analogues

Properties

IUPAC Name |

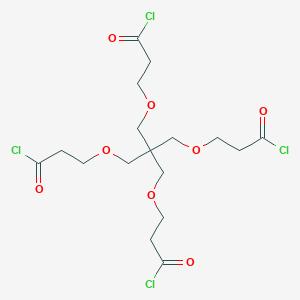

3-[3-(3-chloro-3-oxopropoxy)-2,2-bis[(3-chloro-3-oxopropoxy)methyl]propoxy]propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24Cl4O8/c18-13(22)1-5-26-9-17(10-27-6-2-14(19)23,11-28-7-3-15(20)24)12-29-8-4-16(21)25/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWYWGIJQHWHIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(COCCC(=O)Cl)(COCCC(=O)Cl)COCCC(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24Cl4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572668 | |

| Record name | 3,3'-[{2,2-Bis[(3-chloro-3-oxopropoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132491-88-4 | |

| Record name | 3,3'-[{2,2-Bis[(3-chloro-3-oxopropoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.